5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that incorporates benzothiazole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-mercaptobenzothiazole with hydrazine derivatives under specific conditions. One common method includes the use of a cyclization reaction where the benzothiazole moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols and amines.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Benzothiazolylpyrimidines: These derivatives are known for their antimicrobial properties and are structurally related to 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione.
Uniqueness
What sets this compound apart is its unique combination of benzothiazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
37525-44-3 |
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Molecular Formula |
C15H9N3S4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanyl)-3-phenyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C15H9N3S4/c19-15-18(10-6-2-1-3-7-10)17-14(22-15)21-13-16-11-8-4-5-9-12(11)20-13/h1-9H |
InChI Key |
GLDUYWAMKOSGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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